molecular formula C19H20N2O2S B320742 N-[3,4-dihydro-2H-quinolin-1-yl(sulfanylidene)methyl]-2-(3-methylphenoxy)acetamide

N-[3,4-dihydro-2H-quinolin-1-yl(sulfanylidene)methyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B320742
M. Wt: 340.4 g/mol
InChI Key: MIFCIOSXIXIIRZ-UHFFFAOYSA-N
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Description

N-[3,4-dihydro-2H-quinolin-1-yl(sulfanylidene)methyl]-2-(3-methylphenoxy)acetamide is a member of quinolines.

Scientific Research Applications

Structural Aspects and Properties

  • Structural Characterization of Isoquinoline Derivatives : Research has been conducted on the structural aspects of amide-containing isoquinoline derivatives. These compounds demonstrate notable changes in fluorescence when treated with mineral acids, and their crystal structures have been reported, highlighting the potential for understanding molecular interactions and properties (Karmakar, Sarma, & Baruah, 2007).

  • Spatial Orientations and Coordination with Anions : Studies on the spatial orientations of these amide derivatives have revealed interesting geometries like tweezer-like and S-shaped structures when interacting with different anions. This has implications for molecular design and understanding molecular interactions (Kalita & Baruah, 2010).

Potential Therapeutic Applications

  • Neuroprotective Agents Development : Research on pyrazolo[3,4-b]quinoline derivatives has shown high affinity for the translocator protein (TSPO), which is significant for developing new anxiolytic and neuroprotective agents (Cappelli et al., 2011).

  • Inotropic Activity Evaluation : Synthesized derivatives of quinoline have been evaluated for their inotropic activities, showing promising results compared to standard drugs. This suggests potential applications in developing cardiac therapies (Li et al., 2008).

Chemical Sensor Development

  • Chemosensor for Monitoring Zn2+ Concentrations : A synthesized chemosensor based on a quinoline framework has shown remarkable fluorescence enhancement in the presence of Zn2+, making it a practical tool for monitoring zinc concentrations in biological and aqueous samples (Park et al., 2015).

Conformational Studies and Synthesis

  • Conformational Characterization by NMR Spectroscopy : N-acylhydrazones based on the quinoline scaffold have been synthesized, and their stereochemical behavior has been studied using NMR techniques, which is vital for understanding molecular conformations (Munir et al., 2021).

  • Base-Promoted Carbocyclization Reactions : Research into the synthesis of highly functionalized quinolin-2(1H)-ones through carbocyclization reactions of N-(2-alkynylphenyl)acetamides has provided new insights into organic synthesis methods (Chen & Chuang, 2016).

Properties

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-(3,4-dihydro-2H-quinoline-1-carbothioyl)-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C19H20N2O2S/c1-14-6-4-9-16(12-14)23-13-18(22)20-19(24)21-11-5-8-15-7-2-3-10-17(15)21/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,20,22,24)

InChI Key

MIFCIOSXIXIIRZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC(=S)N2CCCC3=CC=CC=C32

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC(=S)N2CCCC3=CC=CC=C32

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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